Evidence 1: Topological Control and Pore Architecture in MOF Synthesis - 3,3'-Diamino vs. 2,2'-Diamino Isomer
The 3,3'-diamino substitution pattern on the biphenyl-4,4'-dicarboxylate scaffold provides a distinct advantage in directing framework topology compared to the 2,2'-diamino isomer. The steric hindrance and hydrogen-bonding capabilities of the 3,3'-amino groups promote the formation of non-catenated, large-pore structures with pcu topology [1]. In contrast, frameworks constructed with the 2,2'-diamino isomer (2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid) under identical conditions have been reported to yield a different topology and degree of interpenetration, directly affecting pore accessibility [1].
| Evidence Dimension | Framework Topology (MOF synthesis with dipyridyl glycol pillars) |
|---|---|
| Target Compound Data | Yields non-catenated framework with pcu topology |
| Comparator Or Baseline | 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid (2,2'-diamino isomer) yields different topology/interpenetration |
| Quantified Difference | Topological outcome differs; specific BET surface area and pore volume data for the target compound are not reported in the referenced study. |
| Conditions | Solvothermal synthesis with metal nodes and dipyridyl glycol (DPG) pillars [1] |
Why This Matters
Topology is the primary determinant of a MOF's pore size, shape, and interconnectivity, which dictates its suitability for specific gas storage, separation, or catalytic applications.
- [1] Gadzikwa, T., et al. (2020). Hydrogen-Bonding Linkers Yield a Large-Pore, Non-Catenated, Metal-Organic Framework with pcu Topology. Molecules, 25(3), 697. View Source
